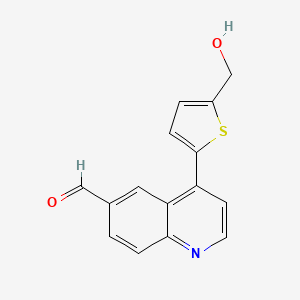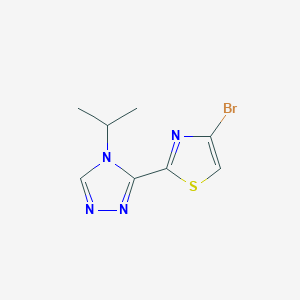
4-Bromo-2-(4-isopropyl-4H-1,2,4-triazol-3-YL)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(4-isopropyl-4H-1,2,4-triazol-3-YL)thiazole is a heterocyclic compound that features both a thiazole and a triazole ring. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties . The incorporation of a triazole ring further enhances the compound’s potential for various applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(4-isopropyl-4H-1,2,4-triazol-3-YL)thiazole typically involves the reaction of a thiazole derivative with a triazole precursor. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-(4-isopropyl-4H-1,2,4-triazol-3-YL)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiazolidines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) are commonly used.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution Products: Depending on the nucleophile, various substituted thiazoles can be formed.
Oxidation Products: Sulfoxides and sulfones are the major products of oxidation reactions.
Reduction Products: Thiazolidines are formed as a result of reduction reactions.
Applications De Recherche Scientifique
4-Bromo-2-(4-isopropyl-4H-1,2,4-triazol-3-YL)thiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and antitumor agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(4-isopropyl-4H-1,2,4-triazol-3-YL)thiazole involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
4-Bromo-2-(4-isopropyl-4H-1,2,4-triazol-3-YL)thiazole is unique due to the presence of both thiazole and triazole rings, which confer a combination of biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in medicinal and industrial chemistry .
Propriétés
Formule moléculaire |
C8H9BrN4S |
|---|---|
Poids moléculaire |
273.16 g/mol |
Nom IUPAC |
4-bromo-2-(4-propan-2-yl-1,2,4-triazol-3-yl)-1,3-thiazole |
InChI |
InChI=1S/C8H9BrN4S/c1-5(2)13-4-10-12-7(13)8-11-6(9)3-14-8/h3-5H,1-2H3 |
Clé InChI |
HJUUAQAJMVSYNW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=NN=C1C2=NC(=CS2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-Methyl-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B13926271.png)
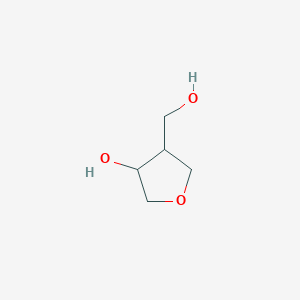
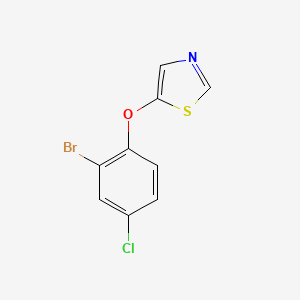
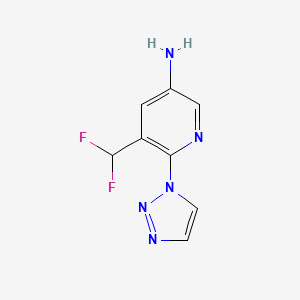
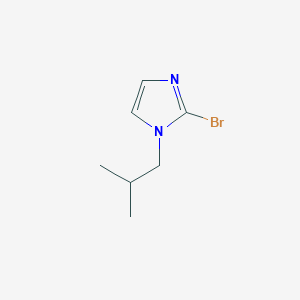

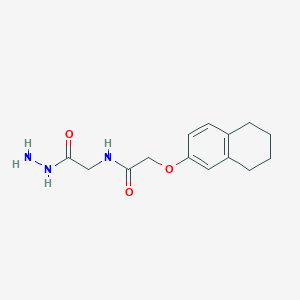
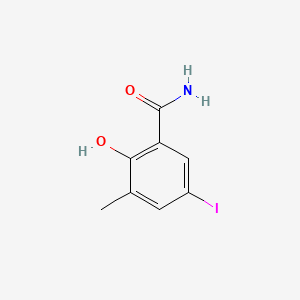

![Exo-benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13926348.png)

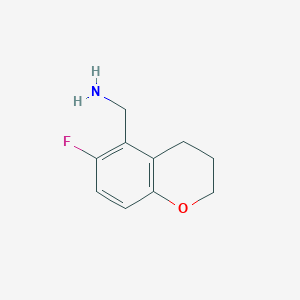
![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-1'-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidin-1-ium]-13-yl] acetate](/img/structure/B13926360.png)
